molecular formula C14H14N2O4 B6153567 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 1416990-14-1

3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B6153567
CAS No.: 1416990-14-1
M. Wt: 274.3
InChI Key:
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Description

3-(5-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of piperidine-2,6-dione and features a methoxy-substituted isoindolinone moiety. It is known for its potential therapeutic applications, particularly in the treatment of blood disorders such as sickle cell disease and β-thalassemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves the condensation of a piperidine-2,6-dione derivative with a methoxy-substituted isoindolinone precursor. The reaction is often carried out under reflux conditions in the presence of a suitable acid catalyst, such as methanesulfonic acid, in a solvent like methanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups present in the molecule.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(5-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. One of the key targets is the widely interspaced zinc finger motif (WIZ) protein, which plays a role in gene expression regulation . By modulating the expression of WIZ protein, the compound can induce the production of fetal hemoglobin (HbF), which is beneficial in treating blood disorders like sickle cell disease and β-thalassemia.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative of thalidomide, used in the treatment of multiple myeloma and other cancers.

    Pomalidomide: Another thalidomide derivative with immunomodulatory and anti-inflammatory properties.

    Thalidomide: Known for its historical use and subsequent teratogenic effects, but also used in the treatment of certain cancers and inflammatory conditions.

Uniqueness

3-(5-Methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and its ability to induce fetal hemoglobin expression. This makes it particularly valuable in the treatment of blood disorders, setting it apart from other similar compounds that may not have this specific activity .

Properties

CAS No.

1416990-14-1

Molecular Formula

C14H14N2O4

Molecular Weight

274.3

Purity

98

Origin of Product

United States

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